molecular formula C13H12O2 B108462 (3,4-Dimethylphenyl)(furan-2-yl)methanone CAS No. 15817-47-7

(3,4-Dimethylphenyl)(furan-2-yl)methanone

Cat. No.: B108462
CAS No.: 15817-47-7
M. Wt: 200.23 g/mol
InChI Key: PMOTZZJPIQTQII-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(furan-2-yl)methanone is an organic compound that features a furan ring and a dimethylphenyl group connected through a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(furan-2-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with furan-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination of the furan ring.

Major Products Formed

    Oxidation: Formation of (3,4-dimethylphenyl)(furan-2-yl)carboxylic acid.

    Reduction: Formation of (3,4-dimethylphenyl)(furan-2-yl)methanol.

    Substitution: Formation of brominated derivatives of this compound.

Scientific Research Applications

(3,4-Dimethylphenyl)(furan-2-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)(furan-2-yl)methanone
  • (3,4-Dimethylphenyl)(thiophen-2-yl)methanone
  • (3,4-Dimethylphenyl)(pyridin-2-yl)methanone

Uniqueness

(3,4-Dimethylphenyl)(furan-2-yl)methanone is unique due to the presence of both a furan ring and a dimethylphenyl group, which impart distinct electronic and steric properties

Properties

IUPAC Name

(3,4-dimethylphenyl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOTZZJPIQTQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355547
Record name (3,4-dimethylphenyl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15817-47-7
Record name (3,4-dimethylphenyl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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